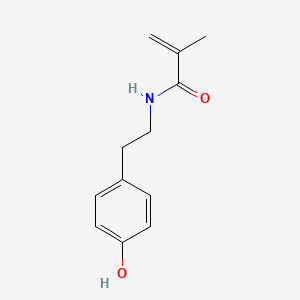
N-Methacryloyltyramine
Description
N-Methacryloyltyramine is a synthetic compound derived from tyramine, a phenolic amine naturally occurring in organisms. Its structure consists of a tyramine backbone (4-hydroxyphenethylamine) linked to a methacryloyl group via an amide bond. Key properties include:
- Molecular Formula: C₁₂H₁₅NO₃ .
- CAS Numbers: 471915-89-6 (3-Methacryloyldopamine) and 37140-99-1 (this compound) .
- Applications: Used in polymer chemistry for creating bioactive hydrogels and in biomedical research due to its ability to participate in photopolymerization .
The methacryloyl group enhances its utility in crosslinking reactions, making it valuable for fabricating scaffolds in tissue engineering .
Properties
CAS No. |
37140-99-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |
InChI Key |
VGFIPNNZCAAAMJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Canonical SMILES |
CC(=C)C(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Hydroxyphenethyl)methacrylamide (CAS 37140-99-1)
- Structural Similarity : Shares the same tyramine backbone and methacryloyl group as N-Methacryloyltyramine.
- Key Difference: Synonym for this compound, indicating identical chemical structure but different naming conventions .
3-Acryloyldopamine (CAS 201610-44-8)
- Structural Feature : Replaces the methacryloyl group with an acryloyl group.
N-(3,4-Dimethoxyphenethyl)methacrylamide (CAS 204391-41-3)
N-Methyltyramine (CAS 370-98-9)
- Structure : Simpler tyramine derivative lacking the methacryloyl group.
- Molecular Formula: C₉H₁₃NO .
- Biological Role: Acts as a stimulant, influencing neurotransmitter release (e.g., dopamine). Unlike this compound, it cannot participate in polymerization due to the absence of the reactive methacryloyl group .
Coumaroyltyramine Derivatives
N-Methacryloylglycine
- Structure : Methacryloyl group attached to glycine instead of tyramine.
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


